molecular formula C15H17BClN3O4S B1430624 (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1003043-43-3

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

货号: B1430624
CAS 编号: 1003043-43-3
分子量: 381.6 g/mol
InChI 键: JDAUUSKHFBENJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C15H17BClN3O4S and its molecular weight is 381.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H17BClN3O4S
  • Molecular Weight : 381.64 g/mol
  • CAS Number : 1003043-43-3

The structure features a boronic acid group, which is often associated with various biological activities, particularly in medicinal chemistry.

1. Antibacterial Activity

Studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other strains such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes:

  • Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
  • Urease : Inhibition may be beneficial for treating infections caused by urease-producing bacteria .

3. Cancer Therapy Potential

Research suggests that the compound may have applications in cancer chemotherapy:

  • The boronic acid moiety can interact with various biological targets implicated in cancer progression.
  • Studies have highlighted its potential as an anticancer agent, particularly through mechanisms involving enzyme inhibition and apoptosis induction .

4. Hypoglycemic and Diuretic Effects

Some derivatives of this compound have been linked to hypoglycemic activity, making them candidates for diabetes management. Additionally, diuretic effects could aid in treating hypertension .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:

StudyFindings
Iqbal et al. (2020)Demonstrated strong antibacterial activity against specific bacterial strains and significant enzyme inhibition .
Aziz-ur-Rehman et al. (2011)Highlighted the importance of the sulfamoyl group in enhancing biological activity, including antibacterial and anticancer properties .
Hamid et al. (2020)Provided insights into the binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles .

科学研究应用

Chemical Properties and Structure

The molecular formula of (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is C15H17BClN3O4SC_{15}H_{17}BClN_3O_4S, with a molecular weight of approximately 381.64 g/mol . The compound features a boronic acid functional group, which is crucial for its biological activity, particularly in the inhibition of specific enzymes.

Anticancer Activity

One of the primary applications of this compound is in cancer research. It has been studied as a potential inhibitor of various kinases involved in tumor growth and proliferation. The mechanism involves the inhibition of Aurora kinases and FMS-related tyrosine kinase 3 (FLT3), which are overexpressed in several cancers . By interfering with these pathways, the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.

Case Study: Mobinitinib
Mobinitinib, a related compound, has shown promising results in clinical trials as an orally bioavailable inhibitor targeting Aurora kinase and FLT3. Its ability to inhibit these kinases leads to significant antitumor effects, showcasing the potential therapeutic benefits of boronic acid derivatives like this compound .

Enzyme Inhibition

The boronic acid moiety allows this compound to act as a reversible inhibitor for serine proteases and other enzymes. This property is particularly valuable in biochemical research where enzyme modulation is required for studying metabolic pathways or drug interactions.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Aurora KinaseCompetitive
FLT3Non-competitive
Serine ProteasesReversible

Drug Development

In drug formulation, the sulfonamide group enhances solubility and bioavailability, making this compound a candidate for further development into therapeutic agents. Its structural features allow for modifications that can optimize efficacy and reduce side effects.

属性

IUPAC Name

[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUUSKHFBENJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855765
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-43-3
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。